4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a pyrimidine derivative featuring a 2-fluorophenylpiperazine moiety at position 4 and a methoxy group at position 4. The 2-fluorophenylpiperazine group is a recurring pharmacophore in medicinal chemistry, often enhancing receptor binding affinity and selectivity .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSSWJYGWIOCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2-Fluorophenyl Group:
Attachment of the Methoxypyrimidine Moiety: The final step involves the coupling of the piperazine derivative with a methoxypyrimidine precursor, often facilitated by catalytic or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) on the pyrimidine ring undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:
Key Observations :
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Substitution at the 6-position is favored due to electron-withdrawing effects of the pyrimidine ring.
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Fluorophenyl and piperazine groups remain stable under these conditions .
Oxidation Reactions
The pyrimidine ring and piperazine moiety can undergo oxidation:
| Target Site | Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|---|
| Pyrimidine C-H | KMnO₄/H₂SO₄ | 60°C, 4 hr | Pyrimidine N-oxide derivatives | Low yield (≤30%) due to competing side reactions |
| Piperazine C-N | H₂O₂/AcOH | RT, 24 hr | Piperazine N-oxide | Forms stable mono-oxide without ring cleavage |
Mechanistic Insight :
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Oxidation of the pyrimidine ring is sterically hindered by the bulky piperazine group.
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Piperazine N-oxidation retains biological activity in some analogues .
Reduction Reactions
Selective reduction of the pyrimidine ring has been reported:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Pyrimidine → Dihydropyrimidine | NaBH₄/EtOH, 50°C | 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5,6-dihydropyrimidine | Intermediate for further functionalization |
| Full saturation | H₂/Pd-C, 80 psi | 4-[4-(2-Fluorophenyl)piperazin-1-yl]-hexahydropyrimidine | Rarely used due to loss of aromaticity |
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl group participates in EAS, though reactivity is reduced compared to non-fluorinated arenes:
| Reaction | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to F | 4-[4-(2-Fluoro-5-nitrophenyl)piperazin-1-yl]-6-methoxypyrimidine | 45% |
| Halogenation | Br₂/FeBr₃, 40°C | Para to F | 4-[4-(2-Fluoro-4-bromophenyl)piperazin-1-yl]-6-methoxypyrimidine | 38% |
Steric and Electronic Effects :
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Fluorine directs electrophiles to meta/para positions via inductive effects .
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Piperazine ring electron-donating effects slightly activate the fluorophenyl ring .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl derivatives | Library synthesis for biological screening |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Aminopyrimidine analogues | Enhanced receptor binding in medicinal chemistry |
Acid/Base-Mediated Reactions
The piperazine nitrogen undergoes protonation/deprotonation:
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Protonation : Forms water-soluble salts with HCl or H₂SO₄ (pH < 4).
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Deprotonation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives.
Stability Under Physiological Conditions
Studies reveal:
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Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 hr) .
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Metabolic Pathways : Oxidative demethylation (CYP3A4) and piperazine ring hydroxylation dominate .
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Scale) | Preferred Reactions |
|---|---|---|
| Methoxypyrimidine | High | Nucleophilic substitution, cross-coupling |
| Piperazine | Moderate | N-alkylation, oxidation |
| Fluorophenyl | Low | EAS (meta/para) |
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new reaction mechanisms and develop novel materials.
Biology
- Ligand Studies: Research has investigated its potential as a ligand for various biological receptors, making it valuable in pharmacological studies. It aids in understanding receptor-ligand interactions and the development of targeted therapies.
Medicine
- Therapeutic Potential: The compound is explored for its therapeutic effects, particularly in treating neurological disorders. Its ability to inhibit specific enzymes or receptors positions it as a candidate for drug development aimed at conditions such as anxiety or depression.
Industry
- Material Development: In industrial applications, 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is employed in the development of new materials and chemical processes. Its properties make it suitable for creating innovative compounds with desirable characteristics.
Case Studies and Research Findings
-
Inhibition Studies on ENTs:
- A study demonstrated that this compound effectively inhibits ENTs, leading to decreased nucleoside uptake in cellular models. This finding highlights its potential role in modulating cellular metabolism and signaling pathways .
-
Synthesis of Derivatives:
- Researchers synthesized various derivatives of this compound to evaluate their biological activity. Some derivatives exhibited enhanced binding affinity to specific receptors, suggesting that modifications can lead to improved therapeutic agents .
- Pharmacological Exploration:
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets. It has been shown to act as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2 . This inhibition affects nucleotide synthesis and adenosine regulation, which can have downstream effects on cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Derivatives
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (4d)
- Molecular Formula : C₂₃H₂₃N₅OS
- Key Features: Substituents: 4-Methoxyphenyl at position 6, methylthio group at position 2, and a nitrile group at position 3.
- However, the additional nitrile and methylthio groups in 4d may enhance lipophilicity and binding interactions.
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Triazine and Pyridazinone Derivatives
FPMINT (4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine)
- Molecular Formula: Not explicitly provided (see ).
- Key Features :
- Comparison : The triazine core in FPMINT differs from the pyrimidine ring in the target compound, emphasizing how core heterocycles influence biological targets.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21)
- Molecular Formula : C₁₄H₁₅FN₄O
- Key Features: Pyridazinone ring with a 2-fluorophenylpiperazine group. Activity: Anti-inflammatory and analgesic effects comparable to indomethacin, attributed to the pyridazinone core and 6-position substitution .
- Comparison: The pyridazinone ring introduces hydrogen-bonding capabilities absent in pyrimidines, which may enhance anti-inflammatory activity.
Thieno[2,3-d]pyrimidine Derivatives
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Molecular Formula : C₂₄H₂₀Cl₂FN₃S
- Key Features: Thienopyrimidine core with dichlorophenyl and fluorophenyl groups.
- Comparison: The thienopyrimidine scaffold offers enhanced π-stacking interactions compared to pyrimidine, which could influence pharmacokinetics.
Structure-Activity Relationship (SAR) Insights
- 2-Fluorophenylpiperazine Role : This moiety consistently improves binding affinity across analogs, likely due to fluorine’s electronegativity and piperazine’s conformational flexibility .
- Position 6 Substitution: Methoxy groups (as in the target compound and 4d) enhance solubility and modulate electronic effects.
- Core Heterocycle Impact: Pyrimidines (e.g., 4d) are versatile in kinase inhibition. Pyridazinones (Compound 21) excel in anti-inflammatory applications due to hydrogen-bonding motifs .
Notes and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictions : Substitutions at position 6 (e.g., methoxy vs. chlorine) lead to divergent activities, underscoring the need for empirical testing.
- Methodological Considerations : Computational tools like AutoDock4 () could predict binding modes for the target compound based on its analogs.
Biological Activity
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine is an organic compound that has attracted significant interest in pharmacological research due to its unique chemical structure and potential therapeutic applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a methoxypyrimidine moiety, which contribute to its biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs).
The primary mechanism of action for this compound involves the inhibition of ENTs, which are crucial for nucleotide synthesis and the regulation of adenosine function. By inhibiting these transporters, the compound alters nucleotide availability and affects various biochemical pathways involved in cellular signaling and metabolism.
Target of Action
- Equilibrative Nucleoside Transporters (ENTs) : The compound specifically targets ENTs, with a notable selectivity for ENT2 over ENT1. This selectivity is critical for its potential therapeutic applications, particularly in cancer treatment where ENTs play a role in drug resistance.
Biochemical Pathways
- Nucleotide Synthesis : Inhibition of ENTs leads to decreased nucleoside uptake, thereby affecting nucleotide synthesis.
- Adenosine Function : The regulation of adenosine levels is altered, which can influence various physiological processes including immune response and neuronal signaling.
Research Findings
Recent studies have investigated the structure-activity relationship (SAR) of this compound and its analogues. For instance, a study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against ENT1 and ENT2, providing insights into optimizing its pharmacological properties .
Case Studies
- In Vitro Studies : Research utilizing nucleoside transporter-deficient cell lines transfected with cloned human ENT1 and ENT2 has shown that certain analogues exhibit enhanced selectivity and potency against these transporters. The IC50 values for these compounds were determined through dose-response assays, revealing significant differences in their inhibitory effects .
- Therapeutic Potential : The inhibition of ENTs by this compound has implications for chemotherapy. By reducing the uptake of nucleosides, it may enhance the efficacy of chemotherapeutic agents that rely on nucleotide metabolism .
Data Tables
| Compound Name | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | ENT1 | 15 | Moderate |
| This compound | ENT2 | 3 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling a fluorophenyl-piperazine intermediate with a methoxypyrimidine precursor. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux with methanol or ethanol as solvents (similar to the thiourea-based method in ). Yield optimization requires controlling temperature (e.g., 60–80°C), stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to reagent), and catalyst use (e.g., sodium methoxide). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine-pyrimidine connectivity. Aromatic protons in the 2-fluorophenyl group typically appear as doublets (δ 7.0–7.5 ppm), while methoxy protons resonate near δ 3.8 ppm .
- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding networks. For example, in related pyrimidines, the fluorophenyl ring often forms a dihedral angle (~75°) with the pyrimidine core, influencing crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.15 for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., MTT for cytotoxicity).
- Structural Analog Comparison : Compare with derivatives like 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione (), which showed anticonvulsant activity via GABA modulation. Mechanistic studies (e.g., receptor binding assays) can clarify target specificity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility. LogP values <3 are ideal for blood-brain barrier penetration in CNS-targeted studies.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., methoxy group demethylation). Stabilize via fluorination or steric hindrance .
- Prodrug Design : Esterify the methoxy group to enhance bioavailability, as seen in pyrimethamine derivatives ( ).
Q. How do steric and electronic effects of the 2-fluorophenyl group influence receptor binding?
- Methodological Answer : The fluorine atom’s electronegativity enhances binding affinity via dipole interactions. Computational modeling (e.g., molecular docking with serotonin or dopamine receptors) predicts binding poses. For example, in piperazine-containing drugs, the fluorophenyl group occupies hydrophobic pockets, while the pyrimidine nitrogen forms hydrogen bonds with residues like Asp3.32 in 5-HT receptors. Validate with mutagenesis studies .
Contradiction Analysis & Experimental Design
Q. How to address conflicting data on the compound’s thermal stability during synthesis?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points. For example, related pyrimidines decompose at ~200°C (). If instability occurs, modify reaction conditions:
- Use inert atmospheres (N) to prevent oxidation.
- Replace high-boiling solvents (e.g., DMF) with milder alternatives (e.g., THF) .
Q. What experimental controls are critical when evaluating antimicrobial activity?
- Methodological Answer :
- Positive Controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Solvent Controls : Ensure DMSO concentrations <1% to avoid cytotoxicity.
- Minimum Inhibitory Concentration (MIC) : Perform triplicate assays to account for variability. For example, pyrimidine derivatives in showed MICs of 8–32 µg/mL against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
